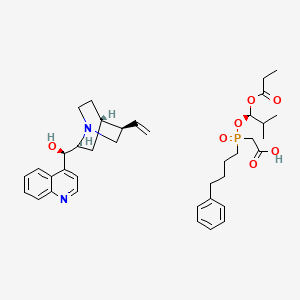

![molecular formula C38H69NO14 B1148520 氢代-2H-吡喃-2-基]氧基}-7-甲氧基-3,5,7,9,11,13-己甲 CAS No. 116836-41-0](/img/structure/B1148520.png)

氢代-2H-吡喃-2-基]氧基}-7-甲氧基-3,5,7,9,11,13-己甲

描述

Synthesis Analysis

The synthesis of 2H-pyrans has been studied extensively. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Molecular Structure Analysis

The molecular structure of 2H-pyrans consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols .

Chemical Reactions Analysis

Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-pyrans can vary depending on the specific compound. For example, Tetrahydropyran, a type of 2H-pyran, is a colourless volatile liquid with a molar mass of 86.134 g·mol −1 .

科学研究应用

脂质过氧化研究中的合成和应用

脂质过氧化产物 4-羟基-2(E)-壬烯醛 (HNE) 及其衍生物被合成用于量化 HNE 和 HNE 损伤 DNA 碱基形成的乙烯加合物。该过程中一个值得注意的化合物是 4-[(四氢-2H-吡喃-2-基)氧基]-2(E)-壬烯醛,它是 HNE 的前体。该合成在特定位置加入 13C 标记,促进了对脂质过氧化的研究,脂质过氧化是细胞生物学和病理学中的一个关键过程 (Jouanin 等人,2008 年).

吡喃衍生物的抗氧化活性

一系列新型吡喃化合物,特别是 10-(4-羟基-6-甲基-2-氧代-2H-吡喃-3-基)-3-甲基-1H,10H-吡喃[4,3-b]色满-1-酮,被合成并使用 DPPH 清除试验评估其抗氧化活性。结果强调了抗氧化活性对色酮取代基的性质和数量的依赖性,某些化合物表现出促氧化活性 (Saher 等人,2018 年).

药物递送和控释

开发了包含氢代-2H-吡喃衍生物的聚合物体用于 pH 响应药物递送。聚合物体在内体 pH 水平下表现出从囊泡到胶束的转变,在特定 pH 条件下有效地封装和释放多柔比星盐酸盐 (DOX·HCl) 等药物。这种 pH 响应行为和这些聚合物体的有效细胞摄取突出了它们在靶向药物递送中的潜力 (Yildirim 等人,2017 年).

铁 (III) 特异性荧光探针的设计和合成

氢代-2H-吡喃衍生物在合成新型铁 (III) 特异性荧光探针中是不可或缺的。这些探针具有羟基吡啶酮和羟基吡喃酮,表现出对 Fe3+ 的选择性和灵敏的荧光猝灭,使其适用于检测和定量各种生物和环境样品中的铁 (III)。探针的分子量表明具有通过生物膜被动扩散的潜力,表明它们在细胞内应用中的效用 (Luo 等人,2004 年).

安全和危害

未来方向

2H-pyrans have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The future research directions could involve designing and developing potent leads of 2H-pyran analogs for their promising biological activities .

作用机制

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structure, it is plausible that the compound could interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, it could influence antioxidant pathways, given that similar compounds have been found to exhibit antioxidant properties . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential antioxidant properties of similar compounds , it is possible that this compound could have protective effects against oxidative stress.

属性

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOYDEPGAOXOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861035 | |

| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

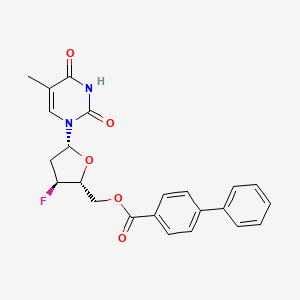

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

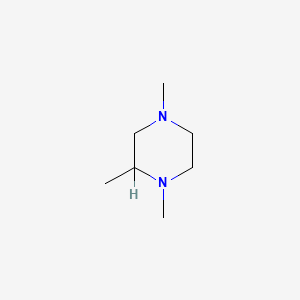

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)